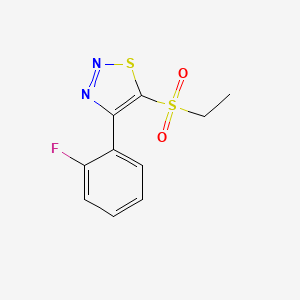
5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Etilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol es un compuesto químico que pertenece a la clase de tiadiazoles. Los tiadiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de un grupo etilsulfonil y un grupo fluorofenil unido al anillo tiadiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Etilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol típicamente involucra la reacción de precursores apropiados bajo condiciones específicas. Un método común implica la ciclización de un derivado de hidrazina con un cloruro de sulfonilo en presencia de una base. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o acetonitrilo y temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Etilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de tioles u otros derivados reducidos.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles u otras formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
5-(Etilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol ha encontrado aplicaciones en varios campos de la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto ha sido estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-(Etilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a la inhibición de enzimas bacterianas, mientras que sus propiedades anticancerígenas podrían implicar la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(Metilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol
- 5-(Etilsulfonil)-4-(4-clorofenil)-1,2,3-tiadiazol
- 5-(Etilsulfonil)-4-(2-bromofenil)-1,2,3-tiadiazol
Unicidad
En comparación con compuestos similares, 5-(Etilsulfonil)-4-(2-fluorofenil)-1,2,3-tiadiazol es único debido a la presencia del grupo fluorofenil, que puede impartir propiedades químicas y biológicas distintas. El átomo de flúor puede influir en la reactividad, estabilidad e interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C10H9FN2O2S2 |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
5-ethylsulfonyl-4-(2-fluorophenyl)thiadiazole |
InChI |
InChI=1S/C10H9FN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Clave InChI |
LOGJKKJYHAXRES-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



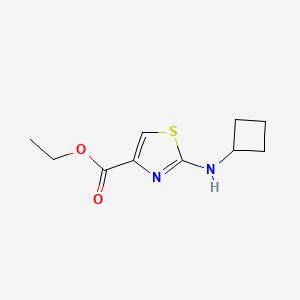
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)


![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


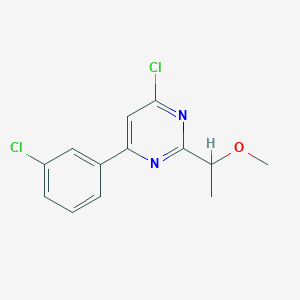
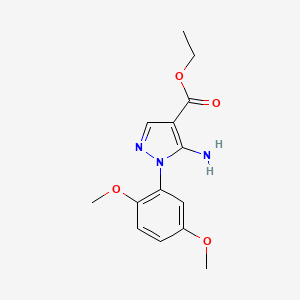
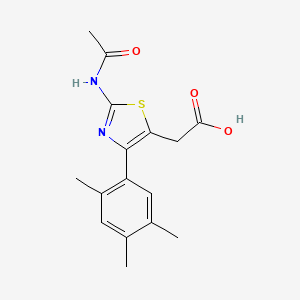

![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
